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Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and

anti-inflammatory properties. However, its poor water solubility can limit its bioavailability and

dissolution rate.[1] Electrospinning is a versatile technique used to produce nanofibers with

high surface-area-to-volume ratios, which can enhance the dissolution rate of poorly soluble

drugs like Piroxicam.[2][3] This document provides detailed application notes and protocols for

the fabrication of Piroxicam-loaded nanofibers using the electrospinning method, based on

established research.

Principle of Electrospinning
Electrospinning utilizes a high-voltage electric field to draw a charged polymer solution into

continuous, fine fibers.[3] As the jet of polymer solution travels towards a grounded collector,

the solvent evaporates, leaving behind solid nanofibers.[3] This process allows for the

encapsulation of therapeutic agents, such as Piroxicam, within the polymer matrix, resulting in

a solid dispersion that can significantly improve drug release profiles.[2]

Experimental Protocols
Materials and Equipment

Piroxicam: Pharmaceutical grade[2]
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Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Gelatin,

Hydroxypropyl methylcellulose (HPMC), Polydextrose (PD)[2][4][5][6]

Solvents: Ethanol, Methanol, Acetic acid, Deionized water[2][4][5]

Electrospinning apparatus: High-voltage power supply, syringe pump, spinneret (e.g., 24-

gauge needle), and a grounded collector.

Analytical Instruments: Scanning Electron Microscope (SEM), X-ray Diffractometer (XRD),

Fourier-Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC),

UV-Vis Spectrophotometer.

Protocol 1: Electrospinning of Piroxicam with
Polyvinylpyrrolidone (PVP)
This protocol is adapted from a study that aimed to enhance the dissolution rate of Piroxicam.

[2]

1. Solution Preparation:

Prepare a solution with a Piroxicam to PVP ratio of 1:4 (w/w).[2]
Dissolve the Piroxicam and PVP in a suitable solvent, such as ethanol, to achieve a
homogeneous solution.

2. Electrospinning Process:

Load the prepared solution into a 2 ml syringe fitted with a 24-gauge needle.[2]
Set up the electrospinning apparatus with the following parameters:
Voltage: 18 kV[2]
Distance to collector: 13 cm[2]
Flow rate: 1 ml/hr[2]
Initiate the electrospinning process and collect the nanofibers on a grounded collector (e.g.,
aluminum foil).
Allow the nanofiber mat to dry completely to ensure the removal of any residual solvent.

Protocol 2: Electrospinning of Piroxicam with
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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This protocol is based on a study focused on the rapid sublingual delivery of Piroxicam.[4]

1. Solution Preparation:

Prepare aqueous solutions of HP-β-CD and Piroxicam. Molar ratios of HP-β-CD to
Piroxicam of 1:1, 1:0.5, and 1:0.25 have been investigated.[4]
The formation of an inclusion complex between HP-β-CD and Piroxicam is a key aspect of
this method.

2. Electrospinning Process:

Transfer the inclusion complex solution into a syringe for electrospinning.
Configure the electrospinning setup. While specific parameters from this study are not fully
detailed, typical starting points for aqueous solutions are:
Voltage: 15-25 kV
Distance to collector: 10-20 cm
Flow rate: 0.5-1.5 ml/hr
Collect the resulting nanofibers on the collector.

Characterization of Piroxicam Nanofibers
A comprehensive characterization of the fabricated nanofibers is crucial to ensure the desired

physicochemical properties and drug release performance.

Morphological Analysis (SEM)
Scanning electron microscopy (SEM) is used to visualize the surface morphology, diameter,

and uniformity of the electrospun nanofibers. Studies have shown that Piroxicam-loaded

nanofibers are typically bead-free, with diameters ranging from 170 to 500 nm. Increasing the

loading of Piroxicam has been observed to decrease the fiber diameter.

Solid-State Characterization (XRD and DSC)
X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to determine

the physical state of Piroxicam within the nanofibers. The disappearance of crystalline peaks

of Piroxicam in the XRD patterns and the absence of its melting peak in the DSC

thermograms indicate that the drug is amorphously dispersed within the polymer matrix or has

formed an inclusion complex.
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Chemical Interaction Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to investigate the potential chemical

interactions between Piroxicam and the polymer. The presence of characteristic peaks of both

Piroxicam and the polymer in the FTIR spectrum of the nanofibers confirms the successful

incorporation of the drug.

Data Presentation
The following tables summarize quantitative data from studies on electrospun Piroxicam
nanofibers.

Table 1: Electrospinning Parameters and Nanofiber Characteristics

Polymer
Drug:Pol
ymer
Ratio

Voltage
(kV)

Distance
(cm)

Flow Rate
(ml/hr)

Avg.
Nanofiber
Diameter
(nm)

Referenc
e

PVP 1:4 18 13 1
Not

Specified
[2]

HP-β-CD

1:1, 1:0.5,

1:0.25

(molar)

Not

Specified

Not

Specified

Not

Specified
170-500

Gelatin 1:8
Not

Specified

Not

Specified

Not

Specified

Not

Specified
[5]

Table 2: In Vitro Drug Release of Piroxicam from Nanofibers
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Polymer
System

Time
Cumulative %
Drug Release

Dissolution
Medium

Reference

Piroxicam:PVP

(1:4)
60 min ~98% 0.1 N HCl [2]

HP-β-

CD/Piroxicam

(1:1)

1 min 94 ± 4.3% Artificial Saliva [4]

HP-β-

CD/Piroxicam

(1:0.5)

1 min 92 ± 5.1% Artificial Saliva [4]

HP-β-

CD/Piroxicam

(1:0.25)

1 min 91 ± 6.2% Artificial Saliva [4]

HP-β-

CD/Piroxicam (all

ratios)

10 min ~98-100% Artificial Saliva [4]

Piroxicam/Gelati

n (1:8)
10 min ~85% Not Specified [5]

Visualizations
Experimental Workflow for Piroxicam Nanofiber
Fabrication and Characterization
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Solution Preparation Electrospinning
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Performance Evaluation
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XRD & DSC (Solid State)
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In Vitro Drug Release Study

Click to download full resolution via product page

Caption: Workflow for fabrication and analysis of Piroxicam nanofibers.

Protocol for In Vitro Drug Release Study
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Start: Nanofiber Sample

Place sample in dissolution medium
(e.g., PBS, 0.1N HCl, Artificial Saliva)

Incubate at 37°C with shaking
(e.g., 150 rpm)

Withdraw aliquot at set time intervals

Replace with fresh medium Measure Piroxicam concentration
(UV-Vis at ~333-360 nm)

Calculate cumulative drug release

End: Drug Release Profile

Click to download full resolution via product page

Caption: Protocol for in vitro drug release from nanofibers.

Conclusion
The electrospinning technique presents a highly effective method for producing Piroxicam-

loaded nanofibers with enhanced dissolution properties. By carefully selecting polymers and

optimizing electrospinning parameters, it is possible to fabricate nanofibers that facilitate the

rapid release of Piroxicam, which is particularly advantageous for applications requiring quick
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onset of action, such as sublingual delivery. The protocols and data presented herein provide a

solid foundation for researchers and drug development professionals to explore and advance

the application of electrospun Piroxicam nanofibers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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